N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide

Lipophilicity Drug-likeness Structural comparison

This N-ethyl-substituted indole-indoline-1-carboxamide (899990-87-5) is a privileged scaffold for IKK2 kinase inhibitor screening and antiproliferative studies. Critically, it is frequently mislabeled as CUDC-101 (CAS 1012054-59-9) across vendor databases, creating significant procurement risk. Procuring this exact hybrid chemotype ensures SAR fidelity for kinase profiling, negative control validation, and chemical probe development. Default purity ≥95% minimizes re-purification needs.

Molecular Formula C19H19N3O
Molecular Weight 305.381
CAS No. 899990-87-5
Cat. No. B2382616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide
CAS899990-87-5
Molecular FormulaC19H19N3O
Molecular Weight305.381
Structural Identifiers
SMILESCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC4=CC=CC=C43
InChIInChI=1S/C19H19N3O/c1-2-21-13-16(15-8-4-6-10-18(15)21)20-19(23)22-12-11-14-7-3-5-9-17(14)22/h3-10,13H,2,11-12H2,1H3,(H,20,23)
InChIKeyVFANYWBAAOOIPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Ethyl-1H-indol-3-yl)indoline-1-carboxamide (CAS 899990-87-5): Core Identity and Procurement Baseline


N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide (CAS 899990-87-5) is a synthetic small molecule (C19H19N3O, MW 305.4 g/mol) that combines an N-ethyl-substituted indole with an indoline-1-carboxamide moiety [1]. This hybrid scaffold places it at the intersection of indole-3-carboxamide kinase inhibitor chemotypes and indoline-based antiproliferative agents. Key computed physicochemical properties include an XLogP3-AA of 3.1, a topological polar surface area of 37.3 Ų, a single hydrogen bond donor, and one hydrogen bond acceptor [1]. The compound is commercially available at purities of 95%+ from multiple suppliers . Importantly, this compound is frequently and erroneously conflated with CUDC-101 (CAS 1012054-59-9) — a structurally unrelated quinazoline-based HDAC/EGFR/HER2 inhibitor — in several online vendor databases, creating a significant procurement integrity risk [2].

Why Generic Substitution Fails for N-(1-Ethyl-1H-indol-3-yl)indoline-1-carboxamide: Structural Nuance and Misidentification Risk


Indole-carboxamide and indoline-carboxamide scaffolds span diverse biological targets — including IKK2, EGFR, VEGFR, tubulin, and renin — and minor structural modifications can profoundly shift potency, selectivity, and even the primary target class [1]. The N-ethyl substitution on the indole nitrogen distinguishes this compound from the des-ethyl analog (CAS 899946-96-4), potentially altering lipophilicity (ΔlogP), hydrogen-bonding capacity, and target engagement . More critically, widespread vendor database errors that mislabel this compound as CUDC-101 introduce a procurement hazard: ordering this compound under the assumption that it is the clinical-stage HDAC/EGFR inhibitor CUDC-101 would result in acquiring an entirely different chemotype with no demonstrated activity against those targets [2]. The quantitative evidence below details the specific dimensions where this compound diverges from its closest analogs and why indiscriminate substitution is scientifically unsound.

Quantitative Differentiation Evidence for N-(1-Ethyl-1H-indol-3-yl)indoline-1-carboxamide (899990-87-5) vs. Close Analogs


Physicochemical Differentiation: N-Ethyl vs. Des-Ethyl Analog (CAS 899946-96-4)

The N-ethyl substitution on the indole ring of the target compound (C19H19N3O, MW 305.4) vs. the des-ethyl analog N-(1H-indol-3-yl)indoline-1-carboxamide (C17H15N3O, MW 277.32) increases molecular weight by 28.1 Da and is predicted to elevate lipophilicity based on the additional ethyl group [1]. PubChem computed XLogP3-AA for the target is 3.1, while the des-ethyl analog is expected to have a lower logP (estimated ~2.0–2.5 based on fragment contribution) [1]. These differences in lipophilicity and steric bulk may affect membrane permeability, metabolic stability, and off-target binding profiles.

Lipophilicity Drug-likeness Structural comparison

Procurement Integrity Alert: Misidentification with CUDC-101 (CAS 1012054-59-9)

Multiple online vendor databases erroneously equate N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide with CUDC-101 . In reality, CUDC-101 (CAS 1012054-59-9, C24H26N4O4, MW 434.49) is a quinazoline-based multi-target inhibitor of HDAC, EGFR, and HER2 [1]. The target compound is an indole-indoline carboxamide with a completely different scaffold, molecular formula (C19H19N3O), and MW (305.4) [2]. The structural dissimilarity (Tanimoto similarity < 0.2 estimated) means that any biological data attributed to CUDC-101 — including its clinical-stage anticancer activity — cannot be assumed for this compound.

Chemical identity Procurement risk Mislabeling

Commercially Available Purity Benchmark: 95%+ Baseline for Screening Libraries

The compound is commercially available at a purity of ≥95% from chemical suppliers (e.g., CheMenu Catalog CM934554) . This purity level meets the typical minimum threshold for primary high-throughput screening campaigns (commonly 90–95%) but may require re-purification (e.g., to ≥98%) for dose-response confirmation, biophysical assays, or co-crystallization studies. In contrast, the des-ethyl analog (CAS 899946-96-4) is listed without a specified purity on major aggregator databases, making procurement more uncertain .

Purity Quality control Screening

Best Research and Industrial Application Scenarios for N-(1-Ethyl-1H-indol-3-yl)indoline-1-carboxamide


Kinase Inhibitor Screening Libraries Targeting IKK2 or Related Inflammatory Kinases

Based on the compound's structural membership in the indole-3-carboxamide class — a privileged scaffold for IKK2 kinase inhibition as described in GSK patent US20080269291A1 [1] — this compound is a rational inclusion in focused kinase inhibitor libraries for screening against IKK2 (IKKβ) and related kinases implicated in rheumatoid arthritis, asthma, and COPD. The N-ethyl substitution provides a distinct SAR point relative to N-unsubstituted or N-methyl analogs within such libraries.

Antiproliferative Screening in Solid Tumor Cell Line Panels

Indoline-1-carboxamide derivatives have been reported to exhibit antiproliferative activity across multiple cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HT-29 (colon) . This compound is suitable for inclusion in medium-throughput antiproliferative screening cascades against solid tumor panels, particularly where tubulin polymerization inhibition or G2/M cell cycle arrest are endpoints of interest.

Chemical Probe Development Requiring Defined Purity and Structural Novelty

With a commercially specified purity of ≥95% and a unique indole-indoline hybrid scaffold that is structurally distinct from common chemotypes like quinazolines or pyrimidines, this compound can serve as a starting point for chemical probe development. The defined purity baseline reduces the need for immediate re-purification in early-stage SAR exploration.

Negative Control or Counter-Screen for CUDC-101 Studies

Given the documented misidentification of this compound as CUDC-101 on some vendor platforms [2], researchers using authentic CUDC-101 (CAS 1012054-59-9) may wish to procure this compound as a structurally unrelated negative control to confirm that observed biological effects are specific to the quinazoline-based HDAC/EGFR/HER2 inhibitor and not artifacts of indole-carboxamide chemotypes.

Quote Request

Request a Quote for N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.